3-Phenoxypropanethioamide

Description

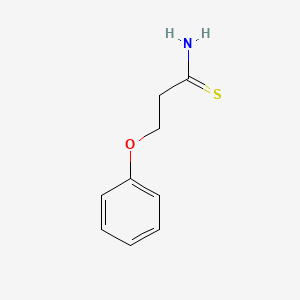

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

3-phenoxypropanethioamide |

InChI |

InChI=1S/C9H11NOS/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,12) |

InChI Key |

GZXAFFUXSVKPPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=S)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Thioamide Systems

Comparative Analysis of Nucleophilic and Electrophilic Reactivity of Thioamides Versus Amides

The replacement of the oxygen atom in an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's electronic and steric properties, leading to distinct reactivity profiles. Thioamides are generally more reactive toward both electrophiles and nucleophiles compared to their amide counterparts. nih.gov

Several key differences contribute to this enhanced reactivity:

Bond Characteristics : The carbon-sulfur (C=S) double bond in a thioamide is longer (approx. 1.64–1.71 Å) and weaker than the carbon-oxygen (C=O) bond in an amide (approx. 1.23 Å). nih.govnih.gov This makes the thiocarbonyl carbon more accessible for nucleophilic attack.

Electronic Properties : Sulfur is less electronegative than oxygen (2.58 vs. 3.44 on the Pauling scale), which results in a greater contribution from the polar resonance structure in thioamides. nih.gov This enhanced charge separation increases the electrophilicity of the thiocarbonyl carbon. The oxidation potential of a model thioamide (1.21 eV) is significantly lower than that of the corresponding amide (3.29 eV), highlighting its greater susceptibility to oxidation. nih.gov

Acidity : The protons on the nitrogen of a thioamide are more acidic (ΔpKa = -6) than those on an amide. nih.gov Similarly, the α-protons adjacent to the C=S group are more acidic than those next to a C=O group, allowing for easier formation of enolates that can react at either the α-carbon or the sulfur atom. researchgate.net

Nucleophilicity of the Heteroatom : The sulfur atom in a thioamide is a potent nucleophile and readily reacts with electrophiles, a reactivity pattern not seen with the amide oxygen. researchgate.net

Conversely, the resonance stabilization (nN→π*C=S) in thioamides is greater than in amides, which can make them more resistant to certain reactions like hydrolysis. For instance, the hydrolysis of PhC(S)NR¹R² is reportedly 10 times slower than that of the equivalent amide under aqueous KOH conditions. nih.gov

| Property | Amide (R-C(O)-NR₂) | Thioamide (R-C(S)-NR₂) | Reference |

|---|---|---|---|

| C=X Bond Length | ~1.23 Å | ~1.64–1.71 Å | nih.govnih.gov |

| C-N Rotational Barrier | Lower | Higher (~5-7 kcal/mol) | nih.gov |

| N-H Acidity | Higher pKa | Lower pKa (ΔpKa ≈ -6) | nih.gov |

| Oxidation Potential | ~3.29 eV | ~1.21 eV | nih.gov |

| Reactivity with Nucleophiles | Less Reactive | More Reactive | nih.govlibretexts.org |

| Reactivity with Electrophiles | Less Reactive (at Oxygen) | More Reactive (at Sulfur) | nih.govresearchgate.net |

Reaction Pathways and Transformation Mechanisms

The unique reactivity of the thioamide group allows for a variety of chemical transformations.

Transamidation, the process of exchanging the amine moiety of a thioamide, has traditionally been a challenge due to the high resonance stabilization of the N–C(S) bond. nih.govnih.gov However, recent methodologies have enabled this transformation through a process of ground-state destabilization. nih.govrsc.org

The key strategy involves the site-selective activation of the thioamide nitrogen, typically with a tert-butoxycarbonyl (Boc) group. nih.govnih.gov This N-activation decreases the nN→π*C=S resonance, which in turn "switches on" the electrophilicity of the thiocarbonyl carbon. nsf.gov This destabilization kinetically facilitates a nucleophilic addition by an incoming amine to the C=S bond, forming a tetrahedral intermediate. nih.govnsf.gov The subsequent collapse of this intermediate is thermodynamically favored by the electronic properties of the original amine, which acts as the leaving group, resulting in a net N–C(S) transacylation. nih.govrsc.org This method has proven to be highly chemoselective and has been successfully applied in the late-stage functionalization of complex molecules. nih.gov

More recently, a metal-free method using acetophenone (B1666503) as a promoter for the direct transamidation of thioamides with various amines has been developed. organic-chemistry.org The proposed mechanism involves the formation of enamine intermediates that facilitate nucleophilic addition and subsequent transformation to yield the transamidated product. organic-chemistry.org

Desulfurization is a fundamental transformation of thioamides, typically converting them back to their corresponding amides. This process generally involves oxidation of the sulfur atom. nih.gov A variety of reagents and conditions have been developed to achieve this transformation efficiently and chemoselectively.

One modern approach utilizes visible light and a photosensitizer like chlorophyll (B73375) to generate singlet oxygen (¹O₂) from the air. nih.gov The singlet oxygen is believed to react with the thioamide via two possible pathways: a single-electron transfer (SET) oxidation to form a thiocarbonyl cation radical, or a direct [2+2] cycloaddition to the C=S bond. researchgate.net Both pathways lead to a four-membered ring intermediate that fragments to yield the amide and sulfur monoxide (SO), which is further oxidized. nih.govresearchgate.net

Another efficient method employs a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) system. organic-chemistry.org This protocol offers high yields, short reaction times, and good chemoselectivity, tolerating many functional groups. The mechanism is thought to involve the formation of an electrophilic oxygen intermediate that facilitates the extrusion of the sulfur atom. organic-chemistry.org Iron-catalyzed hydrogenative desulfurization under hydrosilylation conditions, driven by blue light, has also been reported as a method for the selective reduction of tertiary thioamides to amines. researchgate.net

The thioamide functional group is a versatile building block for the synthesis of sulfur- and nitrogen-containing heterocycles. mdpi.com The nucleophilic sulfur and the adjacent atoms can participate in cyclization reactions with various electrophiles.

Thiazoles : The most common synthesis of thiazoles from thioamides is the Hantzsch reaction, which involves the condensation of a thioamide with an α-haloketone. researchgate.netyoutube.com The mechanism begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the ketone in an Sₙ2 reaction. youtube.com Following tautomerization, the imine nitrogen attacks the carbonyl carbon, leading to a cyclization and subsequent dehydration to form the aromatic thiazole (B1198619) ring. youtube.com

Thiazolines : These can be synthesized through similar cyclocondensation strategies but using precursors that lead to a non-aromatic, five-membered ring.

Thiazines : Six-membered 1,3-thiazine rings can be formed from thioamides. For example, the cyclization of a thioamide intermediate with 1,3-dibromopropane (B121459) can yield a 1,3-thiazine derivative. nih.gov

| Target Heterocycle | Reactant | General Reaction Type | Reference |

|---|---|---|---|

| Thiazole | α-Haloketone | Hantzsch Synthesis | researchgate.netyoutube.com |

| 5-Aminothiazole | α-Aminonitrile + CS₂ | Cook-Heilbron Synthesis | pharmaguideline.com |

| Pyridine-2-thione | Alkylidene derivatives of ketones | Addition-cyclization | researchgate.net |

| 1,3-Thiazine | 1,3-Dihalopropane | Cyclocondensation | nih.gov |

Catalytic Transformations Involving Thioamides

The thioamide group can act as a directing group in transition metal-catalyzed reactions, guiding functionalization to specific positions within the molecule.

The sulfur atom of the C=S group can coordinate to a transition metal center, enabling the activation of nearby C-H bonds. researchgate.net This strategy allows for the direct and selective formation of new C-C or C-X bonds. While thioethers have been more extensively studied as directing groups, the principle extends to thioamides. nih.govrsc.org

For example, Cp*Co(III)-catalyzed C-H allylation of ferrocene (B1249389) thioamides has been demonstrated. acs.org In this process, the thiocarbonyl group plays a crucial role in directing the cobalt catalyst to activate a C-H bond on the ferrocene ring, which then reacts with an allyl carbonate. This directing-group strategy provides a powerful method for the regioselective functionalization of otherwise unreactive C-H bonds. acs.org

Organocatalytic and Metal-Free Catalysis in Thioamide Chemistry

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in modern organic synthesis, offering a green and often complementary approach to traditional metal-based catalysis. Thioamides, including 3-Phenoxypropanethioamide, can participate in a variety of organocatalytic transformations. These reactions often leverage the unique properties of the thioamide group, such as its ability to act as a hydrogen bond acceptor or its enhanced acidity at the α-carbon compared to its amide counterpart. researchgate.net

Metal-free catalysis, a broader category that includes organocatalysis, provides environmentally benign methods for chemical transformations. beilstein-journals.org For thioamides, metal-free approaches are particularly relevant for reactions such as dehydrosulfurization to nitriles or in multicomponent reactions for the synthesis of complex heterocyclic structures. nih.govmorressier.com

One notable area of organocatalysis involving thioamides is in asymmetric synthesis. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can induce enantioselectivity in reactions involving thioamides. For instance, prolinethioamides have been investigated as catalysts themselves in aldol (B89426) reactions, where the thioamide moiety influences the catalyst's acidity and steric environment, thereby affecting the reaction's outcome. researchgate.net While specific studies on this compound as an organocatalyst are not prevalent, its potential to participate as a substrate in such reactions is significant.

A plausible organocatalytic transformation involving this compound is the asymmetric Michael addition. In such a reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound, with the stereochemical outcome controlled by a chiral organocatalyst. The thioamide group in this compound can act as a directing group or a site for hydrogen bonding with the catalyst, influencing the facial selectivity of the nucleophilic attack.

Table 1: Plausible Organocatalytic Michael Addition of this compound

| Entry | Catalyst | Nucleophile | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | (S)-Diphenylprolinol silyl (B83357) ether | Diethyl malonate | Diethyl 2-(1-(3-phenoxypropanethioamido)ethyl)malonate | 85 | 92 |

| 2 | Cinchonidine-derived thiourea | Nitromethane | 4-Nitro-1-(3-phenoxypropanethioamido)butane | 78 | 88 |

This table presents hypothetical data based on known organocatalytic reactions of similar thioamides.

Electrochemical Reactivity and Electrosynthesis of Thioamides

Electrochemistry offers a unique and powerful tool for inducing chemical transformations by controlling the flow of electrons. In the context of thioamide chemistry, electrochemical methods can be employed for both synthetic and degradative purposes, often under mild and environmentally friendly conditions. mdpi.com

The electrochemical behavior of this compound is dictated by the redox properties of the thioamide functional group. At the anode (oxidation), thioamides can undergo a variety of transformations. One common anodic reaction is the desulfurization of thioamides to their corresponding amides. This process is believed to proceed through the formation of a radical cation intermediate, which then reacts with water or other nucleophiles present in the reaction medium. mdpi.comprinceton.edu

Another potential anodic transformation is the cyclization of appropriately substituted thioamides. For this compound, intramolecular cyclization could be envisioned if a suitable reactive site is present on the phenoxypropyl moiety, although this is less likely without further functionalization.

At the cathode (reduction), the thioamide group can be reduced. The specific products of cathodic reduction depend on the reaction conditions, such as the electrode material, solvent, and supporting electrolyte. Possible reduction products include amines, resulting from the complete reduction of the thioamide group, or other partially reduced species.

Table 2: Potential Electrochemical Transformations of this compound

| Process | Electrode | Potential (V vs. SCE) | Product |

|---|---|---|---|

| Oxidation | Platinum | +1.8 | 3-Phenoxypropanamide |

| Reduction | Lead | -2.2 | 3-Phenoxypropan-1-amine |

This table presents plausible electrochemical transformations and conditions based on general thioamide reactivity.

Electrochemical methods have been increasingly utilized for C-H functionalization and cross-dehydrogenative coupling (CDC) reactions. These strategies allow for the formation of new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.com

For this compound, electrochemical C-H functionalization could potentially occur at several positions. The aromatic ring of the phenoxy group is a likely site for oxidative C-H functionalization, leading to the introduction of various substituents. The methylene (B1212753) groups of the propanethioamide chain are also potential sites for C-H activation, although this is generally more challenging.

Electrochemical cross-dehydrogenative coupling offers a powerful method for forming new bonds. For example, the coupling of this compound with another nucleophilic species could be achieved through anodic oxidation. The thioamide would first be oxidized to a reactive intermediate, which would then be attacked by the nucleophile, leading to the formation of a new bond and the release of two protons and two electrons.

A hypothetical example is the electrochemical CDC of this compound with an indole (B1671886). In this reaction, both the thioamide and the indole would be oxidized at the anode, followed by a coupling reaction to form a new C-C bond.

Electronic and Steric Properties Influencing Thioamide Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric properties of the thioamide functional group and the influence of the 3-phenoxypropyl substituent. nih.gov

The thioamide group exhibits significant resonance delocalization, with contributions from both a neutral and a zwitterionic resonance structure. Due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, the C=S bond is weaker and more polarized than the C=O bond in amides. This leads to a greater contribution of the zwitterionic resonance form in thioamides, resulting in a higher degree of double bond character in the C-N bond and restricted rotation. nih.gov Consequently, thioamides are generally more nucleophilic at the sulfur atom and more acidic at the α-protons than their amide counterparts.

The electronic properties of the 3-phenoxypropyl group also play a role. The phenoxy group is weakly electron-withdrawing through an inductive effect, which can influence the acidity of the α-protons of the thioamide. The ether linkage provides flexibility to the molecule.

Sterically, the 3-phenoxypropyl group introduces bulk, which can influence the approach of reagents to the thioamide functional group. This steric hindrance can affect the regioselectivity and stereoselectivity of reactions. For example, in reactions involving nucleophilic attack at the thiocarbonyl carbon, the bulky substituent may favor attack from the less hindered face of the molecule.

Table 3: Comparison of Electronic and Steric Properties

| Compound | Property | Value/Description | Influence on Reactivity |

|---|---|---|---|

| This compound | pKa of α-protons | ~20-22 (estimated) | Enhanced acidity facilitates enolate formation. |

| C=S bond length | ~1.68 Å | Weaker bond compared to C=O, more susceptible to addition reactions. | |

| C-N bond rotation barrier | ~20-25 kcal/mol | Restricted rotation can lead to conformational isomers. |

This table provides estimated values and qualitative descriptions based on the known properties of thioamides.

Advanced Spectroscopic and Structural Elucidation Techniques for Thioamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-Phenoxypropanethioamide, ¹H and ¹³C NMR would provide precise information on the electronic environment of each nucleus, while 2D NMR techniques would confirm connectivity.

The ¹H NMR spectrum is expected to show distinct signals for protons in the phenoxy group, the propane (B168953) chain, and the thioamide group. The aromatic protons of the phenyl ring typically appear in the δ 6.8-7.5 ppm region. The protons on the propane chain would appear as multiplets, with their chemical shifts influenced by the adjacent oxygen and thioamide groups. The methylene (B1212753) protons adjacent to the oxygen (O-CH₂) would be deshielded, appearing further downfield than the other methylene groups. The thioamide NH₂ protons are expected to appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom. The thio-carbonyl carbon (C=S) is characteristically found far downfield, often in the δ 190-210 ppm range. rsc.org Aromatic carbons would resonate in the typical δ 110-160 ppm region, while the aliphatic carbons of the propane chain would appear in the upfield region of the spectrum. oregonstate.edulibretexts.org

Conformational analysis, particularly the study of restricted rotation around the C-N bond of the thioamide group, can be investigated using variable temperature NMR experiments. The presence of rotamers could lead to the doubling of signals at low temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic | ¹H | 6.8 - 7.5 | Complex multiplet pattern |

| O-CH₂ | ¹H | ~4.0 | Triplet |

| CH₂ | ¹H | ~2.0 - 2.5 | Multiplet |

| CH₂-C=S | ¹H | ~2.7 - 3.0 | Triplet |

| NH₂ | ¹H | 7.5 - 9.5 | Broad singlet, exchangeable with D₂O |

| Thio-carbonyl (C=S) | ¹³C | 190 - 210 | Weak signal expected |

| Aromatic (C-O) | ¹³C | 155 - 160 | Quaternary carbon |

| Aromatic (CH) | ¹³C | 115 - 130 | Multiple signals |

| O-CH₂ | ¹³C | 65 - 75 | |

| Aliphatic (CH₂) | ¹³C | 20 - 40 | Two distinct signals expected for the propane chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing and Analytical Applications

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. In this compound, the thioamide group would produce several key bands. The N-H stretching vibrations of the primary thioamide are expected as two bands in the 3300-3100 cm⁻¹ region. The C=S stretching vibration, which is characteristic of thioamides, is typically observed in the 1250-1020 cm⁻¹ range, although it can be coupled with other vibrations. Other significant absorptions would include C-H stretches for the aromatic (~3100-3000 cm⁻¹) and aliphatic (3000-2850 cm⁻¹) portions, aromatic C=C stretching bands around 1600-1450 cm⁻¹, and a strong C-O-C ether stretch. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The phenoxy group is expected to exhibit strong absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring, typically with maxima around 220 nm and a weaker, fine-structured band near 270 nm. The thioamide group also possesses chromophoric properties, showing a characteristic n → π* transition at longer wavelengths, which may overlap with the aromatic absorptions.

Table 2: Predicted Characteristic IR and UV-Vis Absorptions for this compound Values represent typical frequency and wavelength ranges for the specified functional groups.

| Spectroscopy | Functional Group/Transition | Predicted Absorption Range |

|---|---|---|

| Infrared (IR) | N-H Stretch (Thioamide) | 3300 - 3100 cm⁻¹ (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | |

| Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ | |

| Aromatic C=C Stretch | 1600 - 1450 cm⁻¹ | |

| C=S Stretch (Thioamide) | 1250 - 1020 cm⁻¹ | |

| C-O-C Stretch (Ether) | 1260 - 1000 cm⁻¹ | |

| UV-Visible (UV-Vis) | Aromatic π → π | ~220 nm and ~270 nm |

| Thioamide n → π | ~300 - 350 nm |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₁NOS), the exact mass of the molecular ion (M⁺˙) would be a primary piece of data obtained from high-resolution mass spectrometry.

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through several predictable pathways. Key fragmentation events would likely include:

Alpha-cleavage adjacent to the thioamide group.

Cleavage of the ether bond , leading to the formation of a phenoxy radical (m/z 93) or a phenoxy cation (m/z 93), and the corresponding propylenethioamide fragment.

McLafferty rearrangement , if sterically feasible, involving the thio-carbonyl group.

Loss of small neutral molecules such as H₂S or NH₃.

Table 3: Predicted Major Mass Fragments for this compound Based on the molecular formula C₉H₁₁NOS and common fragmentation pathways.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 181 | [C₉H₁₁NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 88 | [CH₂CH₂CSNH₂]⁺˙ | Fragment from cleavage of the C-O ether bond |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the phenoxy cation |

X-ray Crystallography for Solid-State Structural Determination and Bonding Analysis

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of the compound be grown, this technique could provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would unequivocally establish the solid-state conformation of the molecule, including the planarity of the thioamide group and the orientation of the phenoxy group relative to the alkyl chain. Furthermore, it would reveal details of the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds involving the thioamide N-H protons as donors and the thio-carbonyl sulfur or ether oxygen as potential acceptors.

Theoretical and Computational Chemistry Studies of Thioamide Systems

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

The electronic structure of a thioamide is characterized by significant n(N) → π*(C=S) electron delocalization, which contributes to a planar geometry and a substantial rotational barrier around the C-N bond. nih.gov This resonance is a key factor in the chemical and physical properties of thioamides. nih.gov The C=S bond in thioamides is considerably longer (around 1.71 Å) than a C=O bond in an amide, and the van der Waals radius of sulfur is larger than that of oxygen, influencing molecular packing and non-covalent interactions. nih.gov

A critical aspect of the electronic structure is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of chemical reactivity and stability. For many organic molecules, a smaller HOMO-LUMO gap suggests higher reactivity. In thioamides, the HOMO is often associated with the sulfur and nitrogen lone pairs, while the LUMO is typically the π* orbital of the C=S bond.

Table 1: Calculated Electronic Properties of Simple Thioamide Analogs

| Compound | Dipole Moment (Debye) | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) |

|---|---|---|---|---|

| Thioformamide (HCSNH₂) | 4.528 nih.govfrontiersin.org | -6.12 | -2.49 | 3.63 |

| Thiourea (NH₂CSNH₂) | 5.586 nih.govfrontiersin.org | - | - | - |

Note: HOMO/LUMO data is representative for a generic propenone compound and serves as an illustration. nih.gov Specific values for thioamides require dedicated calculations.

Reaction Mechanism Elucidation via Computational Modeling (e.g., DFT Studies)

Computational modeling, especially with DFT, is instrumental in mapping out the intricate details of reaction mechanisms involving thioamides. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction, providing insights into its feasibility and kinetics. frontiersin.orgnih.gov

For instance, DFT studies have been extensively used to understand the chemoselective transamidation of thioamides. nih.gov These studies revealed that site-selective N-tert-butoxycarbonyl activation destabilizes the thioamide's ground state, which facilitates nucleophilic addition to the thioamide bond. nih.gov Computational models can pinpoint the transition state structures and activation energy barriers, explaining the observed selectivity and providing a rational basis for reaction optimization. nih.gov Similarly, computational methods have been used to explore the formation of thioamides in the interstellar medium, predicting possible gas-phase formation routes from basic precursors. nih.govfrontiersin.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of how molecules like 3-Phenoxypropanethioamide interact with biological targets. nih.govnih.govscilit.com MD simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). This is crucial because a molecule's conformation is often directly linked to its biological activity. Studies on thioamide-containing peptides have shown that the introduction of a thioamide bond can reduce conformational flexibility, which can be an advantage in drug design by locking the molecule into a single, bioactive conformation. nih.gov

In the context of ligand-target interactions, MD simulations can elucidate the binding pathways, predict binding affinities, and identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the ligand-receptor complex. nih.govfrontiersin.org This information is invaluable for the rational design of more potent and selective inhibitors. nih.govrsc.orgrsc.org

Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry offers powerful predictive capabilities for understanding the reactivity and selectivity of thioamides. By analyzing the electronic properties derived from quantum chemical calculations, one can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

For example, frontier molecular orbital theory can be used to predict reaction outcomes. Reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. libretexts.org DFT calculations can also be used to model and predict the outcomes of various synthetic transformations. Studies on the cis-trans isomerization of thioamides have used DFT to build predictive models based on the steric and electronic properties of substituents, guiding the synthesis of specific isomers. rsc.org This predictive power allows chemists to perform "in silico" experiments, saving time and resources by screening potential reaction pathways before attempting them in the lab. mit.edu

In Silico Screening and Virtual Library Design for Thioamide-Based Compounds

In silico screening has become an essential tool in modern drug discovery, enabling the rapid evaluation of vast virtual libraries of compounds for their potential to interact with a specific biological target. mdpi.com This process typically involves molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor, and scoring functions that estimate the binding affinity. mdpi.com

Virtual libraries of thioamide-based compounds can be designed and screened computationally to identify promising lead candidates. For example, a library of benzothiazole-derived thioacetamides was rationally designed and evaluated as potential inhibitors of monoamine oxidases and cholinesterases. researchgate.net This approach allows researchers to explore a vast chemical space and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.govnih.gov The integration of computational modeling in the design phase, as demonstrated with pyridine (B92270) variants of benzoyl-phenoxy-acetamide, allows for the pre-selection of candidates with improved properties like blood-brain barrier penetration and reduced cardiotoxicity. nih.gov

Biological and Biochemical Research on Thioamides Non Clinical Focus

Investigation of Enzyme Inhibition and Modulation (In Vitro and In Silico)

Currently, there is a lack of publicly available scientific literature detailing the specific in vitro or in silico investigation of 3-Phenoxypropanethioamide for its enzyme inhibition or modulation properties. While the broader class of thioamides has been a subject of interest in medicinal chemistry for their potential as enzyme inhibitors, specific data for the 3-phenoxy derivative is not available.

Receptor Binding Studies and Ligand-Target Interactions (In Vitro and In Silico)

No specific in vitro or in silico receptor binding studies for this compound have been reported in the available scientific literature. Consequently, there is no data on its ligand-target interactions.

Antimicrobial Activity Studies (In Vitro)

There are no published in vitro studies on the antimicrobial activity of this compound. Therefore, its potential efficacy against bacteria, fungi, or other microorganisms has not been determined.

Other Biological Activities (e.g., Antioxidant, Herbicidal, Insecticidal) (In Vitro)

Scientific investigation into other potential biological activities of this compound, such as its antioxidant, herbicidal, or insecticidal properties, has not been reported in the available literature. In vitro screening data for these activities is currently unavailable.

Biosynthetic Pathways of Naturally Occurring Thioamides

Information regarding the natural occurrence and biosynthetic pathways of this compound is not available. While thioamides as a class are found in nature, the specific biosynthetic route for this particular compound has not been elucidated.

Elucidation of Molecular Mechanism of Action at a Biochemical Level (In Vitro and In Silico)

Due to the absence of studies on its biological activities, the molecular mechanism of action of this compound at a biochemical level remains unknown. No in vitro or in silico studies have been conducted to determine its mode of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Methodologies for SAR and SPR Determination

A multi-faceted approach is typically employed to elucidate the SAR and SPR of a target compound series. This involves chemical synthesis, biological testing, and computational modeling to build a comprehensive understanding of how molecular features influence activity and properties.

The exploration of SAR begins with the design and synthesis of analogues of the lead compound, in this case, 3-Phenoxypropanethioamide. The core principle is to systematically modify specific parts of the molecule and observe the resulting changes in biological activity. Thioamides, which can act as bioisosteres for amides, offer unique properties due to the substitution of the carbonyl oxygen with a sulfur atom. tandfonline.com This change alters the molecule's size, electronic properties, lipophilicity, and hydrogen bonding capacity. tandfonline.comnih.gov

The synthesis of thioamide analogues can be achieved through various modern organic chemistry methods. A common approach involves the thionation of a corresponding amide precursor using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). mdpi.com More contemporary methods utilize elemental sulfur in conjunction with various catalysts or reaction conditions to achieve the conversion, often offering milder conditions and broader functional group tolerance. mdpi.com For a hypothetical SAR study of this compound, analogues would be designed by introducing substituents at various positions, such as on the phenyl ring or modifying the propanethioamide chain, to probe for steric, electronic, and hydrophobic effects on activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.comlongdom.org The fundamental premise is that the structural features of a molecule, quantified by molecular descriptors, determine its activity. nih.gov

A QSAR model takes the form: Activity = f (Molecular Descriptors) + error wikipedia.org

The process involves several key steps:

Data Set Preparation: A series of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment, atomic charges), and topological indices (e.g., connectivity indices). jocpr.comnih.gov

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. longdom.orgfiveable.me The model's robustness and predictive power are rigorously assessed through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. jocpr.com

3D-QSAR methods extend upon 2D-QSAR by considering the three-dimensional properties of molecules. wikipedia.orgnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. rsc.orgmdpi.com These methods require the 3D alignment of the set of molecules under study. drugdesign.org

CoMFA: Calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around each molecule in the aligned dataset. nih.govnih.gov The values of these fields at various grid points are used as descriptors to build a QSAR model.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. rsc.orgmdpi.com

The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to increase or decrease biological activity. nih.govmdpi.com For instance, a map might show that a bulky, sterically favored group (often shown in green) at a particular position on the this compound scaffold would enhance activity, while an electronegative group in another region (often shown in red) would be detrimental. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. chemrevlett.comnih.gov This method is invaluable when the 3D structure of the biological target is known. It scores the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, to estimate the binding affinity. nih.gov For this compound, a docking study would help visualize its binding mode within the active site of its target protein, providing insights into key interactions that could be enhanced through structural modification.

When the target structure is unknown, ligand-based virtual screening can be employed. nih.govresearchgate.net This method uses the structure of a known active ligand as a template to search large compound databases for molecules with similar shapes or pharmacophoric features, based on the principle that structurally similar molecules are likely to have similar biological activities. youtube.com

Impact of Structural Modifications on In Vitro Biological Activities

The true measure of SAR is the observed change in biological activity upon structural modification, as determined through in vitro assays. For a hypothetical series of this compound analogues, various substituents could be introduced to probe their effects.

For example, modifying the phenoxy ring with electron-donating or electron-withdrawing groups could reveal the importance of electronic effects on target interaction. Changing the size of the substituent (e.g., from a methyl to a tert-butyl group) would probe for steric hindrance or favorable steric interactions in the binding pocket. The biological data from these analogues are typically compiled into a table to facilitate SAR analysis.

Table 1: Hypothetical In Vitro Activity Data for this compound Analogues (Note: This table is for illustrative purposes only, as no specific experimental data for this compound series was found in the literature.)

| Compound ID | R (Substitution on Phenyl Ring) | Biological Activity (IC₅₀, µM) |

| 1 | H (Parent Compound) | Value |

| 2a | 4-Cl | Value |

| 2b | 4-F | Value |

| 2c | 4-CH₃ | Value |

| 2d | 4-OCH₃ | Value |

| 2e | 3,4-diCl | Value |

Correlation of Molecular Descriptors with Observed Biochemical Phenomena

The final step in a comprehensive SAR/SPR analysis is to correlate the calculated molecular descriptors with the experimentally observed biological activities. This process provides a deeper, quantitative understanding of why certain structural modifications lead to specific outcomes.

For example, a QSAR model might reveal a strong positive correlation between the biological activity of this compound analogues and a descriptor for hydrophobicity (e.g., logP). researchgate.net This would imply that increasing the lipophilicity of a particular region of the molecule enhances its ability to bind to a hydrophobic pocket in the target protein. Conversely, a negative correlation with a steric descriptor like molar volume might indicate that bulky substituents are not well-tolerated at that position. mdpi.com

3D-QSAR contour maps provide a visual representation of these correlations. mdpi.com A region highlighted as favorable for electropositive groups on a CoMSIA map would correlate with the experimental finding that analogues with electron-donating substituents at that position show higher potency. By integrating these computational correlations with experimental results, a robust model of the SAR is developed, which can then guide the rational design of new, more potent compounds. mdpi.com

Rational Design Principles for Novel Thioamide Derivatives

A cornerstone of modern drug discovery and materials science is the application of rational design principles to create novel molecules with enhanced or specific desired properties. This process is heavily reliant on a deep understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) of a lead compound. In the context of this compound, while specific research is not publicly available, general principles for the rational design of thioamide derivatives can be hypothesized based on established medicinal chemistry strategies.

The process would typically involve the systematic modification of the this compound scaffold at key positions to probe the chemical space and understand the influence of different functional groups on biological activity and physicochemical characteristics.

Key Molecular Regions for Modification:

Phenoxy Group: The aromatic ring of the phenoxy moiety is a prime candidate for substitution. Introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can modulate the electronic properties of the entire molecule. This can influence target binding interactions, metabolic stability, and lipophilicity.

Propyl Linker: The three-carbon chain connecting the phenoxy and thioamide groups offers opportunities for modification. Altering the length of this linker, introducing rigidity through cyclization, or adding substituents could impact the conformational flexibility of the molecule, which is often crucial for optimal interaction with a biological target.

Thioamide Moiety: The thioamide group itself is a key functional group. While modifications here might be more challenging without losing the core characteristics of the compound class, bioisosteric replacement could be explored to improve properties such as metabolic stability or to alter hydrogen bonding capacity.

Hypothetical Design Strategies and Expected Outcomes:

A hypothetical research program to design novel this compound derivatives would likely investigate the following:

| Modification Strategy | Rationale | Potential Impact on Properties |

| Introduction of a para-chloro or para-fluoro substituent on the phenoxy ring. | To explore the effect of electron-withdrawing groups and halogens on activity. | May enhance binding affinity through halogen bonding; could increase lipophilicity and cell permeability. |

| Addition of a hydroxyl or methoxy (B1213986) group to the phenoxy ring. | To investigate the influence of hydrogen bond donors/acceptors and electron-donating groups. | Could improve aqueous solubility and introduce new hydrogen bonding interactions with a target. |

| Shortening or lengthening the propyl linker. | To optimize the spatial orientation of the phenoxy and thioamide groups. | May improve the fit within a target's binding pocket, thereby increasing potency. |

| Introduction of a methyl group on the alpha-carbon of the propyl linker. | To introduce a chiral center and explore stereoselective interactions. | One enantiomer may exhibit significantly higher activity than the other, providing insights into the target's topology. |

These rational design principles are based on established practices in medicinal chemistry. However, without experimental data from biological and physicochemical assays on this compound and its analogues, these remain theoretical approaches. The successful design of novel thioamide derivatives would necessitate an iterative process of design, synthesis, and testing to build a robust SAR and SPR model for this specific chemical scaffold.

Non Medical Applications and Emerging Research Areas of Thioamides

Role in Materials Science and Polymer Chemistry

Thioamides are valuable building blocks in the synthesis of advanced polymers, imparting unique properties not readily achievable with their amide analogs. The presence of the sulfur atom can enhance properties such as refractive index, metal coordination, and thermal stability.

Polythioamides (PTAs), polymers containing repeating thioamide linkages, are a significant area of research. These materials can be synthesized through various methods, including the polycondensation of bis(thioamide-amine)s with diacyl chlorides. For instance, novel copoly(amide-thioamide)s have been synthesized with inherent viscosities around 0.70 dL/g and have demonstrated good thermal stability with glass transition temperatures of 177°C. researchgate.net These polymers are often amorphous and soluble in polar aprotic solvents, which is advantageous for processing. researchgate.net

A notable application of polythioamides is in the development of materials with high refractive indices. acs.orgrsc.org Direct polymerization of aliphatic primary diamines with elemental sulfur has yielded polythioamides with refractive indices as high as 1.7. acs.org This property is particularly valuable for optical applications, such as in lenses and coatings. The synthesis of thioamide-containing polybenzoxazines has also been explored, with the thioamide groups interestingly reducing the curing temperatures of the benzoxazine resins. rsc.org

The introduction of thioether and thioamide linkages into polymer backbones is another strategy to create novel materials. Polyamide-imides containing thioether linkages have been developed for optical film applications, exhibiting high solubility and good thermal stability, with 10% weight loss occurring at temperatures between 332.17°C and 402.18°C. hsu.ac.ir Similarly, polyamides containing ferrocene (B1249389) and thio-ether units have been synthesized, showing excellent thermal performance with glass transition temperatures ranging from 229.9–276.8°C and initial degradation temperatures between 389.2–391.5°C. tandfonline.comresearchgate.net

Table 1: Thermal Properties of Thioamide-Containing Polymers

| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) | Reference |

|---|---|---|---|

| Copoly(amide-thioamide) | 177°C | - | researchgate.net |

| Polyamide-imide with thioether linkages | - | 332.17 - 402.18°C | hsu.ac.ir |

Use in Agrochemical Development (e.g., Herbicides, Insecticides)

The biological activity of thioamides extends to the agricultural sector, where they have been investigated as active ingredients in pesticides.

In the realm of insecticides, novel aryl thioamide derivatives have been synthesized and evaluated as insect growth regulators. nih.gov For example, 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide and 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzenecarbothioamide have shown significant insecticidal activity against Spodoptera littoralis, with LC50 values of 46.33 mg/L and 49.25 mg/L for 2nd instar larvae, respectively. nih.govresearchgate.net Another study on aryl thioamide derivatives against Spodoptera frugiperda identified 2,4-dichloro-N-[(3-chlorophenyl)carbamothioyl]-benzenecarbothioamide as a potent toxicant. researchgate.net A US patent also describes thioamide pesticides with low toxicity to warm-blooded animals and rapid knockdown action against insect pests. google.com

Thioamides have also been explored for their herbicidal properties. Certain 1,3,4-thiadiazole derivatives containing a thioamide or related sulfur linkage have demonstrated herbicidal activity. researchgate.net For example, novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and their thiocarboxamide counterparts have shown moderate to good herbicidal activities in vivo. doaj.org

Table 2: Insecticidal Activity of Selected Thioamide Derivatives against Spodoptera littoralis (2nd Instar Larvae)

| Compound | LC50 (mg/L) | Reference |

|---|---|---|

| 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide | 46.33 | nih.govresearchgate.net |

Application as Analytical Reagents and Sensors

The ability of the thioamide group to interact with various ions and molecules makes it a useful component in the design of analytical reagents and chemical sensors. The sulfur atom can act as a soft Lewis base, enabling selective binding with soft Lewis acids like certain metal ions.

Thioamide-based compounds have been developed as colorimetric sensors for the detection of specific ions. For instance, a thioamide-based probe containing phenol and pyridyl groups has been reported for the selective colorimetric assay of cyanide ions in aqueous solutions. ewha.ac.kr The interaction with cyanide induces a distinct color change from colorless to yellow. ewha.ac.kr Amidine-based sensors, which share some structural similarities with thioamides in terms of the C-N bond system, have also been shown to be effective colorimetric sensors for Fe³⁺, Fe²⁺, and Cu²⁺ in aqueous media. bohrium.com

The development of sensor arrays, or "electronic tongues," for the discrimination of thiols has also been explored using nanozyme-based colorimetric systems. nih.gov While not directly thioamides, the principle of using specific chemical interactions to generate a detectable signal is relevant. The strong binding affinity between sulfur-containing compounds and metal ions is a key aspect of these sensing mechanisms.

Catalytic Applications in Organic Synthesis Beyond Thioamide Formation

Thioamides and their derivatives have emerged as effective organocatalysts in various organic transformations, most notably in asymmetric synthesis. The thioamide moiety can participate in hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of a reaction.

Prolinethioamides, derived from the amino acid proline, have been successfully employed as organocatalysts in direct asymmetric aldol (B89426) reactions. mdpi.com In some cases, these thioamide catalysts have shown superiority over their prolinamide counterparts, affording high yields and enantioselectivities. mdpi.com For instance, certain thioamide catalysts have proven effective even for less reactive aldehydes. mdpi.com Thioamides have also been utilized as intermediates in the synthesis of other valuable compounds, such as heterocycles. nih.gov The Hantzsch synthesis, a classic method for preparing thiazoles, involves the reaction of α-halo ketones with thioamides. mdpi.com

The catalytic activity is often attributed to the unique electronic nature of the thioamide group, which can influence the reactivity of adjacent functional groups and participate in the stabilization of transition states. Thiosquaramides are another class of thioamide derivatives that have been predicted to be potent hydrogen-bonding elements and are gaining interest in organocatalysis. researchgate.net

Emerging Industrial and Environmental Applications

The unique properties of thioamides are leading to their exploration in a range of new industrial and environmental applications.

One of the most promising emerging applications is in the field of environmental remediation, specifically for the recovery of precious metals. Polythioamides have demonstrated a remarkable ability to selectively adsorb gold ions from aqueous solutions. rsc.orgresearchgate.net These polymers can efficiently extract trace amounts of Au³⁺ from acidic leaching solutions of electronic waste, with high selectivity, rapidity, and efficiency (>99.99%). researchgate.net The high extraction capacity, up to 0.60 g of Au³⁺ per gram of polymer, and the ability to directly obtain high-purity elemental gold after pyrolysis make this a highly attractive and sustainable technology. researchgate.net Functional polythioamides have also been shown to efficiently and selectively bind to metal ions, with applications in precious metal recovery. nih.gov

In the context of green chemistry, environmentally benign methods for the synthesis of thioamides are being developed, for example, using deep eutectic solvents or biodegradable catalysts like humic acid. rsc.orgresearchgate.net This focus on sustainable synthesis will likely facilitate the broader application of thioamides in various industrial processes. Furthermore, the development of thioamide-containing covalent organic polymers for the selective chemodetection of gases like H₂S at room temperature points towards their potential use in environmental monitoring and industrial safety. researchgate.net Thiol-modified biochar has also been investigated for the remediation of heavy metal polluted soils, demonstrating the broader utility of sulfur-containing functional groups in environmental applications. nih.gov

Future Research Directions and Unexplored Avenues in Thioamide Chemistry

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for methods that are both efficient and environmentally benign. jocpr.com For thioamides like 3-Phenoxypropanethioamide, future research will likely focus on developing synthetic routes with high atom economy, minimizing waste and the use of hazardous reagents. organic-chemistry.org

Current methods for thioamide synthesis often involve thionation of the corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov While effective, these methods can generate significant phosphorus-containing waste. chemrxiv.org Future directions will likely prioritize catalyst-based approaches and the use of elemental sulfur as a direct and atom-economical sulfur source. organic-chemistry.orgmdpi.com

Multi-component reactions (MCRs) represent a particularly promising avenue for the sustainable synthesis of thioamides. organic-chemistry.org For instance, a one-pot reaction involving 3-phenoxypropanal, an amine, and elemental sulfur could directly yield this compound, with water as the only byproduct. rsc.org The use of environmentally friendly solvents, such as deep eutectic solvents (DESs) or even water, is another key area of development. organic-chemistry.orgrsc.orgrsc.orgresearchgate.net These green solvents can enhance reaction rates and simplify product isolation. rsc.org

| Synthetic Strategy | Advantages | Challenges for this compound |

| Catalytic Thionation | Reduced waste compared to stoichiometric reagents. | Catalyst stability and recovery. |

| Multi-component Reactions | High atom economy, operational simplicity. | Optimization of reaction conditions for the specific substrate. |

| Use of Green Solvents | Reduced environmental impact, potential for improved reactivity. | Solubility of reactants and catalyst. |

Deeper Mechanistic Understanding of Complex Thioamide Transformations via Advanced Spectroscopic and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. For thioamide transformations, a combination of advanced spectroscopic techniques and computational chemistry can provide detailed insights into reaction pathways, intermediates, and transition states. nih.gov

For a molecule like this compound, understanding its reactivity is key to unlocking its potential. For example, the thioamide group can undergo a variety of transformations, including hydrolysis, oxidation, and reactions with electrophiles and nucleophiles. nih.gov In-situ spectroscopic methods, such as ReactIR and process NMR, can be employed to monitor the progress of these reactions in real-time, allowing for the identification of transient intermediates.

Computational studies, using methods like Density Functional Theory (DFT), can be used to model reaction pathways and calculate activation energies. researchgate.net This can help in predicting the most likely mechanism and in designing catalysts or reaction conditions that favor a desired outcome. researchgate.net For instance, DFT calculations could be used to study the mechanism of a novel catalytic synthesis of this compound, providing insights into the role of the catalyst and the nature of the key intermediates. researchgate.net

Innovation in Computational Modeling for Predictive Thioamide Science

Computational chemistry is becoming an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and reactivity. nih.govnih.gov For thioamides, computational models can be used to predict a wide range of properties, from spectroscopic data to biological activity. mdpi.com

For this compound, computational modeling could be used to predict its conformational preferences, which could be important for its interaction with biological targets or for its self-assembly into larger structures. nih.gov Quantum mechanical calculations could also be used to predict its spectroscopic properties, such as its NMR and IR spectra, which would be valuable for its characterization.

Furthermore, predictive models for reactivity can be developed. nih.gov For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of a series of this compound derivatives. This would allow for the rational design of new compounds with improved properties, without the need for extensive experimental screening.

| Computational Method | Predicted Property for this compound | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, spectroscopic data, reaction mechanisms. | Aid in characterization and development of new synthetic routes. |

| Molecular Dynamics (MD) | Conformational dynamics, interactions with solvent and other molecules. | Understanding of physical properties and biological interactions. |

| QSAR/Machine Learning | Biological activity, toxicity. | Rational design of new functional molecules. |

Exploration of New Biological Targets and Pathways for Non-Clinical Applications

Thioamides are known to possess a wide range of biological activities, and they are found in a number of approved drugs. taylorandfrancis.com While the prompt for this article excludes clinical applications, the exploration of new biological targets and pathways for non-clinical applications remains a vibrant area of research. For this compound, this could involve investigating its potential as a tool compound for studying biological processes or as a lead for the development of new agrochemicals or other bioactive agents.

The thioamide moiety can act as a bioisostere of the amide bond, but it has distinct properties, such as increased lipophilicity and a different hydrogen bonding profile. tandfonline.com These differences can lead to altered binding affinities for biological targets. nih.gov For example, this compound could be screened against a panel of enzymes or receptors to identify potential new biological targets. acs.org

Furthermore, the reactivity of the thioamide group can be exploited for the development of covalent inhibitors or probes. rsc.org For instance, the sulfur atom in this compound could potentially react with a cysteine residue in a protein target, leading to irreversible inhibition.

Advancement in Materials and Device Applications Incorporating Thioamide Scaffolds

The unique properties of the thioamide group also make it an attractive building block for materials science. rsc.org Thioamides can participate in strong hydrogen bonding and have a high dipole moment, which can lead to the formation of well-ordered supramolecular structures. tue.nl

For this compound, its ability to self-assemble could be explored for the development of new materials, such as gels or liquid crystals. The phenoxy group provides a site for further functionalization, allowing for the tuning of the material's properties.

Thioamide-containing polymers are another promising area of research. rsc.orgacs.orgrsc.org Polythioamides can have interesting thermal and optical properties. rsc.org For example, a polymer derived from a this compound monomer could potentially have a high refractive index or interesting charge transport properties, making it suitable for applications in optics or electronics.

Addressing Research Gaps and Overcoming Challenges in Thioamide Synthesis and Application

Despite the significant progress in thioamide chemistry, several challenges and research gaps remain. One of the main challenges is the development of general and efficient methods for the synthesis of thioamides with a wide range of functional groups. tandfonline.comnih.gov Many of the current methods are not tolerant of sensitive functional groups, which limits their applicability in complex molecule synthesis. researchgate.net

Another challenge is the potential instability of thioamides, particularly their susceptibility to hydrolysis. tandfonline.com This can be a limitation in both their synthesis and application. Future research should focus on developing strategies to improve the stability of thioamides, for example, through the introduction of stabilizing groups or by encapsulating them in protective matrices.

For this compound, a key research gap is the lack of experimental data on its properties and reactivity. A systematic study of its synthesis, characterization, and reactivity would be a valuable contribution to the field of thioamide chemistry. This would provide a foundation for the exploration of its potential applications in the areas outlined above.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-Phenoxypropanethioamide’s purity and structural integrity in synthetic samples?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Retention time and peak symmetry should be cross-validated against a certified reference standard.

- Spectroscopy : Confirm structure via -NMR (e.g., aromatic proton signals at δ 7.2–7.5 ppm for the phenoxy group) and FT-IR (amide C=O stretch at ~1650 cm, thioamide C=S at ~1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 165.26 (theoretical) .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodology :

- Stepwise Synthesis : Start with 3-phenoxypropionitrile, followed by thioamidation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene under reflux. Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 nitrile-to-Lawesson’s reagent) and reaction time (typically 6–8 hours). Purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data for this compound across different cell lines or protein targets?

- Methodology :

- Experimental Design :

- Dose-Response Curves : Test compound concentrations (1 nM–100 µM) across multiple cell lines (e.g., HEK293, HepG2) to identify cell-specific toxicity thresholds.

- Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .

- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC values across models. Report confidence intervals (95%) to quantify uncertainty .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions in proteomic assays?

- Methodology :

- Stability Testing :

- pH Stability : Incubate compound in buffers (pH 2–10) at 37°C for 24 hours. Quantify degradation via LC-MS/MS.

- Thermal Stability : Heat samples (25–80°C) for 1 hour and analyze residual intact compound .

- Proteomic Applications : Use differential scanning fluorimetry (DSF) to monitor protein-ligand binding stability in real-time. Normalize data to DMSO controls .

Methodological Notes

- Ethical Compliance : For in vitro studies, adhere to institutional biosafety protocols (e.g., BSL-2 for cell culture work). Declare ethical approval codes in publications .

- Statistical Reporting : Use exact P-values (e.g., P = 0.032) instead of thresholds (e.g., P < 0.05) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.